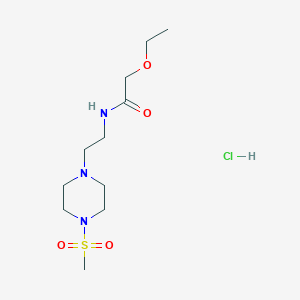![molecular formula C21H19N3OS B2973253 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034315-69-8](/img/structure/B2973253.png)
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that contain a pyrrolo[3,2-d]pyrimidine moiety, which is a pyrimidine fused to a pyrrole ring . These compounds are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrrolo[3,2-d]pyrimidine core, with phenyl groups attached at the 3 and 7 positions, and an isopropylthio group attached at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, these properties could be predicted using computational methods or determined experimentally .Wirkmechanismus
Target of Action
The primary target of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the kinase domain of Human HER2 (erbB2) . HER2 is a member of the ErbB family of receptors, which play a crucial role in cell growth and differentiation . Overexpression of HER2 is implicated in many human cancers .
Mode of Action
The compound interacts with the kinase domain of HER2, inhibiting its function . The crystal structure of the kinase domain of HER2 in complex with this compound suggests evidence for an allosteric mechanism of activation . A unique Gly-rich region in HER2 following the α-helix C is responsible for increased conformational flexibility within the active site, which could explain the low intrinsic catalytic activity previously reported for HER2 .
Biochemical Pathways
The inhibition of HER2 by this compound affects the downstream signaling pathways of the ErbB family . These pathways are involved in cell proliferation, survival, and differentiation . The compound’s action on these pathways can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the kinase domain of HER2, leading to the disruption of downstream signaling pathways . This can result in the inhibition of cell growth and induction of apoptosis in cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of mTOR kinase, which allows for specific targeting of this pathway. It has also shown promising results in preclinical studies for the treatment of various types of cancer. However, there are also limitations to its use in laboratory experiments. This compound may have off-target effects, which could lead to unintended consequences. Additionally, the optimal dosage and treatment regimen for this compound may vary depending on the type of cancer being treated.
Zukünftige Richtungen
There are several future directions for the development of 2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one as a potential anticancer agent. One area of focus is the development of combination therapies with other anticancer agents, such as immune checkpoint inhibitors. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer.
Synthesemethoden
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then transformed into the final product using various chemical reactions.
Wissenschaftliche Forschungsanwendungen
2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been extensively studied in preclinical models for the treatment of various types of cancer, including breast cancer, prostate cancer, and glioblastoma. It has been shown to inhibit cancer cell growth and induce cell death by targeting the mTOR pathway. This compound has also been tested in combination with other anticancer agents, such as chemotherapy and radiation therapy, and has shown synergistic effects.
Eigenschaften
IUPAC Name |
3,7-diphenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-14(2)26-21-23-18-17(15-9-5-3-6-10-15)13-22-19(18)20(25)24(21)16-11-7-4-8-12-16/h3-14,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJBKFJXVQPPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2973178.png)
![(E)-2-amino-N-(sec-butyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2973180.png)


![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(thiophen-3-yl)methanone](/img/structure/B2973190.png)
